1H-2-Benzopyran-3-acetic acid, 8-hydroxy-6-methoxy-alpha-methyl-1-oxo-, (alphaR)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-2-Benzopyran-3-acetic acid, 8-hydroxy-6-methoxy-alpha-methyl-1-oxo-, (alphaR)- is a complex organic compound with a unique structure that includes a benzopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2-Benzopyran-3-acetic acid, 8-hydroxy-6-methoxy-alpha-methyl-1-oxo-, (alphaR)- typically involves several steps. One common method includes the selective methylation of the phenolic hydroxyl group, followed by various chemical transformations to introduce the acetic acid and other functional groups . The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1H-2-Benzopyran-3-acetic acid, 8-hydroxy-6-methoxy-alpha-methyl-1-oxo-, (alphaR)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler derivatives.
Scientific Research Applications
1H-2-Benzopyran-3-acetic acid, 8-hydroxy-6-methoxy-alpha-methyl-1-oxo-, (alphaR)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-2-Benzopyran-3-acetic acid, 8-hydroxy-6-methoxy-alpha-methyl-1-oxo-, (alphaR)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-Methoxymellein: Another benzopyran derivative with similar structural features.
8-Hydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-one: Shares the benzopyran ring system and hydroxyl group.
Uniqueness
1H-2-Benzopyran-3-acetic acid, 8-hydroxy-6-methoxy-alpha-methyl-1-oxo-, (alphaR)- is unique due to its specific combination of functional groups and stereochemistry
Properties
CAS No. |
329040-82-6 |
---|---|
Molecular Formula |
C13H12O6 |
Molecular Weight |
264.23 g/mol |
IUPAC Name |
(2R)-2-(8-hydroxy-6-methoxy-1-oxoisochromen-3-yl)propanoic acid |
InChI |
InChI=1S/C13H12O6/c1-6(12(15)16)10-4-7-3-8(18-2)5-9(14)11(7)13(17)19-10/h3-6,14H,1-2H3,(H,15,16)/t6-/m1/s1 |
InChI Key |
BPZCXUROMKDLGX-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=CC2=CC(=CC(=C2C(=O)O1)O)OC)C(=O)O |
Canonical SMILES |
CC(C1=CC2=CC(=CC(=C2C(=O)O1)O)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.